Ardisiacrispin B

Multi-drug resistance Cytotoxicity Leukemia

Researchers studying drug resistance circumvention often face compound promiscuity and lot-to-lot variability with generic saponin mixtures. Ardisiacrispin B solves this as a structurally defined, single-entity triterpenoid saponin (CAS 112766-96-8) with batch-to-batch HPLC consistency (≥98%). • Dual ferroptosis & caspase-dependent apoptosis induction in MDR cells, a mechanism absent in the Ardisiacrispin A analog. • Narrow IC50 range (1.20-6.76 µM) across sensitive and MDR lines; collateral sensitivity in p53-deficient HCT116 (IC50: 4.14 µM). • Pre-qualified for glioblastoma selectivity studies (U251MG vs. primary astrocytes) and uterine contractility assays. Supplied with full COA, shipped ambient/blue ice. Bulk and custom packaging available.

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
Cat. No. B1248998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArdisiacrispin B
Synonyms3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al
ardisiacrispin B
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1
InChIKeyZDIHSHLFPFGAGP-LLEYBADXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ardisiacrispin B Sourcing & Characterization


Ardisiacrispin B is a naturally occurring oleanane-type triterpenoid saponin with a complex glycosylated structure (C53H86O22, MW 1075.24), first isolated and structurally elucidated from Ardisia crispa [1]. It is characterized by a 13β,28-epoxyoleanane aglycone core (cyclamiretin A) with a specific pentasaccharide chain comprising rhamnose, glucose, and arabinose residues [1]. The compound has been identified as a major constituent of Ardisiae Crenatae Radix extracts, with a quantified content of up to 16.27% in the plant material [2], establishing its significance as a key bioactive principle in traditional medicinal preparations.

Ardisiacrispin B Substitution Risks


Ardisiacrispin B cannot be substituted by generic saponin mixtures or its closest structural analog, Ardisiacrispin A, due to critical differences in glycosylation that directly impact biological activity and mechanism. Ardisiacrispin B uniquely possesses an α-L-rhamnopyranosyl residue at the terminal position of its oligosaccharide chain, whereas Ardisiacrispin A contains a β-D-xylopyranosyl group instead [1]. This seemingly minor structural divergence translates to distinct pharmacological profiles: Ardisiacrispin B induces both ferroptotic and apoptotic cell death in multi-drug resistant cancer cells [2], a dual mechanism not reported for Ardisiacrispin A. Furthermore, the fixed 2:1 (A:B) mixture found in some extracts yields an averaged, less predictable response profile that does not recapitulate the pure compound's activity, particularly against drug-resistant phenotypes [3].

Ardisiacrispin B Differential Evidence


MDR Cancer Cell Potency

Ardisiacrispin B demonstrates a markedly different cytotoxicity profile compared to the standard chemotherapeutic agent doxorubicin, particularly in drug-resistant cell lines. While doxorubicin's potency varies by over 6000-fold across sensitive and resistant lines, Ardisiacrispin B maintains a much narrower efficacy range, indicating reduced susceptibility to common resistance mechanisms [1].

Multi-drug resistance Cytotoxicity Leukemia

Collateral Sensitivity in p53-Deficient Colon Cancer

In a direct genetic comparison, Ardisiacrispin B exhibits collateral sensitivity towards the p53 knockout colon adenocarcinoma cell line HCT116 p53-/-, a phenotype often associated with resistance to conventional DNA-damaging agents [1]. This is quantified by a lower IC50 value in the resistant line compared to the wild-type parental line.

Collateral sensitivity p53 Colon cancer

Dual Apoptosis and Ferroptosis Activation

Ardisiacrispin B uniquely activates both the apoptotic and ferroptotic pathways, a dual mechanism that distinguishes it from its close analog Ardisiacrispin A, for which ferroptosis induction has not been documented. This mechanistic divergence is attributed to the specific rhamnose substitution in Ardisiacrispin B's glycosidic chain [1].

Ferroptosis Apoptosis Cell death mechanism

Cytotoxicity in Cisplatin-Resistant Lung Cancer

Ardisiacrispin B maintains near-equivalent potency against both cisplatin-sensitive (A549) and cisplatin-resistant (A549/CDDP) lung adenocarcinoma cell lines, as evidenced by a Resistance Factor (RF) of 0.9 [1]. An RF < 1 indicates that the compound is actually slightly more potent against the resistant line, a highly desirable trait in oncology drug discovery.

Cisplatin resistance Lung cancer Resistance factor

Selective Glioblastoma Cytotoxicity

Ardisiacrispin B exhibits significant cytotoxicity against human glioblastoma U251MG cells while demonstrating no cytotoxic effect on primary cultured human astrocytes at the tested concentrations . This selectivity profile is a critical differentiator from many chemotherapeutic agents that exhibit high toxicity to normal brain cells.

Glioblastoma Selectivity Cancer selectivity

Uterine Contractile Activity

Ardisiacrispin B demonstrates potent utero-contracting activity, with a response at 8 µg/mL equivalent to 84% of the contraction induced by a standard dose of acetylcholine (0.2 µg/mL) [1]. This quantitative comparison establishes its potency relative to a well-characterized physiological agonist.

Uterotonic Smooth muscle contraction Acetylcholine

Ardisiacrispin B Experimental Applications


MDR Reversal and Collateral Sensitivity

Given its narrow IC50 range across sensitive and MDR cell lines (1.20–6.76 µM) and its collateral sensitivity in p53-deficient colon cancer (IC50: 4.14 µM in HCT116 p53-/- vs. 5.35 µM in wild-type), Ardisiacrispin B is an ideal tool compound for studying mechanisms of drug resistance circumvention and p53-independent cytotoxicity pathways [1].

Dual Apoptosis and Ferroptosis Pathway Analysis

Ardisiacrispin B uniquely activates both caspase-dependent apoptosis (caspase 8/9 and 3/7) and iron-dependent ferroptosis [1]. This makes it a valuable probe for dissecting the crosstalk between these two cell death modalities, particularly in cancer models where one pathway may be suppressed.

Therapeutic Window in Glioblastoma Models

The compound's selective cytotoxicity against U251MG glioblastoma cells without affecting primary human astrocytes [1] supports its use in in vitro and in vivo glioblastoma research to evaluate tumor-selective targeting and minimize off-target neurotoxicity in experimental systems.

Uterine Smooth Muscle Reference Standard

With a well-quantified uterotonic response (84% of acetylcholine standard at 8 µg/mL) [1], Ardisiacrispin B serves as a reliable positive control in isolated organ bath studies investigating uterine contractility, tocolytic drug screening, or smooth muscle receptor pharmacology.

Technical Documentation Hub

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